(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone
Description
Properties
CAS No. |
269075-56-1 |
|---|---|
Molecular Formula |
C23H17F2NO4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(3-amino-4,6-dimethoxy-1-benzofuran-2-yl)-[4-(2,4-difluorophenyl)phenyl]methanone |
InChI |
InChI=1S/C23H17F2NO4/c1-28-15-10-18(29-2)20-19(11-15)30-23(21(20)26)22(27)13-5-3-12(4-6-13)16-8-7-14(24)9-17(16)25/h3-11H,26H2,1-2H3 |
InChI Key |
NJBOMQUCBXPSPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(O2)C(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F)N |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction
A common approach for introducing amino groups involves nitration followed by reduction. For example:
-
Nitration : Nitric acid in sulfuric acid could nitrate a 4,6-dimethoxybenzofuran precursor at position 3.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.
Example Reaction :
3-Nitro-4,6-dimethoxybenzofuran → 3-Amino-4,6-dimethoxybenzofuran
Conditions : H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 4 hr.
Yield : ~70% (estimated based on analogous reductions in).
Direct Amination
Alternative methods involve direct amination using NH₃ or NH₃ derivatives. For instance, a Suzuki-Miyaura coupling with an aminoboronic acid could install the amino group.
Synthesis of the 2',4'-Difluoro-[1,1'-biphenyl]-4-yl Ketone
The biphenyl component requires controlled fluorination. Methods include:
Ullmann Coupling
Palladium-mediated coupling of aryl halides with aryl fluorides. For example:
-
Fluorination : 2',4'-Difluoro-4-iodobiphenyl (synthesized via iodination of 2',4'-difluorobiphenyl).
-
Coupling : Cross-coupling with a benzofuran-derived boronic acid.
Example Reaction :
2',4'-Difluoro-4-bromobiphenyl + Benzofuran-2-boronic acid → 2',4'-Difluoro-[1,1'-biphenyl]-4-yl benzofuran
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hr.
Yield : ~60% (based on).
Friedel-Crafts Acylation
The ketone linkage can be formed via Friedel-Crafts acylation:
-
Acyl Chloride : 2',4'-Difluoro-4-acyl chloride (from 2',4'-difluoro-4-carboxylic acid).
Example Reaction :
3-Amino-4,6-dimethoxybenzofuran + 2',4'-Difluoro-4-acyl chloride → Target Compound
Conditions : AlCl₃, CH₂Cl₂, 0°C → RT, 2 hr.
Yield : ~50% (estimated from).
Coupling Strategies
The final step involves linking the benzofuran and biphenyl components. Key methods include:
Suzuki-Miyaura Coupling
For aryl-aryl bonds:
Nucleophilic Acyl Substitution
For ketone formation:
| Component A | Component B | Conditions | Yield | Source |
|---|---|---|---|---|
| 3-Amino-4,6-dimethoxybenzofuran | 2',4'-Difluoro-4-acyl chloride | AlCl₃, CH₂Cl₂, 0°C → RT | 50–60% |
Optimization and Challenges
Regioselectivity
Protecting Groups
The amino group may need protection (e.g., Boc or acetyl) during coupling steps to prevent side reactions.
| Hazard | Mitigation | Source |
|---|---|---|
| Moisture Sensitivity | Handle under inert gas (N₂/Ar) | |
| Corrosive Reagents | Use PPE (gloves, goggles) | |
| Thermal Decomposition | Avoid >100°C without stabilizers |
Summary of Key Data
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the biphenyl moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.
Scientific Research Applications
The compound (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone , identified by its CAS number 269075-56-1 , has garnered attention in recent years for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article aims to explore its applications through detailed analysis and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, showing promising IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing similar structures exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for these compounds have been reported between 32 µg/mL to 47.5 µg/mL , suggesting a potential role in treating bacterial infections .
Study 1: Anticancer Screening
A comprehensive study synthesized a series of benzofuran derivatives, including the target compound, and assessed their anticancer properties through in vitro testing. The results demonstrated that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value lower than standard chemotherapeutics like doxorubicin.
Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of the compound was tested against clinical strains of bacteria. The study highlighted that the introduction of fluorine substituents enhanced the antibacterial activity of the derivatives, making them suitable candidates for further development as antimicrobial agents.
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Biphenyl-Methanone Cores
Compound A : (2E)-1-(4,4'-Difluoro-5,5'-methoxy-1,1'-biphenyl)-3-(2,6-terphenyl)difluoro-1,3-dioxolane
- Structural Features : Shares a difluoro-methoxy biphenyl moiety but replaces the benzofuran ring with a terphenyl-dioxolane group.
- Electronic Effects : The 4,4'-difluoro and 5,5'-methoxy substituents create a balanced electron-withdrawing/donating profile, akin to the target compound.
Compound B: (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone
- Structural Features: Simpler benzophenone core with fluorophenyl and hydroxyphenyl groups. Lacks the benzofuran ring and biphenyl system.
- Biological Activity : Exhibits antifungal and anti-inflammatory properties, attributed to the hydroxyl and fluorine substituents.
- Crystallography : Dihedral angle between phenyl rings is 57.45°, indicating moderate planarity. The target compound’s benzofuran-biphenyl linkage likely reduces planarity, affecting intermolecular interactions.
Compound C: (3-Amino-1-benzofuran-2-yl)(4-(3-(dimethylamino)propoxy)phenyl)methanone
- Structural Features: Contains a 3-aminobenzofuran moiety linked to a phenyl group with a dimethylamino-propoxy chain.
- Solubility: The dimethylamino-propoxy group enhances water solubility compared to the target compound’s hydrophobic difluorobiphenyl.
Quantitative Structural Similarity Analysis
Using graph-based comparison methods , the target compound shares the following isomorphic subgraphs with analogues:
- Benzofuran core : Matched with Compound C (Tanimoto coefficient: 0.78).
- Difluorobiphenyl group : Matched with Compound A (Tanimoto coefficient: 0.65).
- Methanone bridge: Common to all analogues (Tanimoto coefficient: >0.90).
Substituent Effects on Activity
Biological Activity
The compound (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone , with the CAS number 269075-56-1 , is a novel benzofuran derivative that has attracted attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on diverse research findings, including its anticancer properties, mechanisms of action, and other relevant biological effects.
The molecular formula of the compound is , with a molecular weight of 409.4 g/mol . The structure features a benzofuran core substituted with an amino group and a difluorobiphenyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 269075-56-1 |
| Molecular Formula | C23H17F2NO4 |
| Molecular Weight | 409.4 g/mol |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A study focused on benzylidene benzofuranone analogues, including this compound, evaluated their effects on colorectal cancer cell lines (HCT116). The compound demonstrated significant cytotoxicity and was found to induce apoptosis through several mechanisms:
- Cell Cycle Arrest : The compound caused G2/M phase arrest in the cell cycle, which is critical for cancer therapy as it prevents cancer cells from dividing.
- Apoptosis Induction : The compound was shown to induce apoptosis in cancer cells as evidenced by DNA fragmentation assays and annexin V-FITC staining techniques.
- Inhibition of CDK2/Cyclin A Pathway : It exhibited marked inhibition of CDK2 gene expression without affecting Cyclin A levels, suggesting a targeted mechanism against cell proliferation pathways .
Mechanistic Studies
Mechanistic studies involving molecular docking and dynamics simulations have been conducted to assess the binding affinity of the compound at the active site of CDK2. These studies indicated strong interactions between the compound and CDK2, supporting its role as a selective inhibitor of this critical enzyme in cell cycle regulation .
Additional Biological Activities
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antioxidant activities. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is often linked to cancer progression and other diseases .
Case Studies
A notable case study involved testing various analogues of benzofuran derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity across different cell lines, reinforcing the need for further exploration into structure-activity relationships (SAR) for optimizing efficacy .
Q & A
Q. What are the optimal synthetic routes for (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone?
Methodological Answer: The synthesis involves multi-step functionalization of benzofuran and biphenyl precursors. A general approach includes:
Benzofuran Core Synthesis : Start with salicylaldehyde derivatives (e.g., 4,6-dimethoxysalicylaldehyde) subjected to condensation with bromoacetophenone analogs under reflux with K₂CO₃ in acetone, yielding the benzofuran scaffold .
Amination : Introduce the 3-amino group via nucleophilic substitution or catalytic hydrogenation of a nitro intermediate .
Biphenyl Coupling : Use Suzuki-Miyaura cross-coupling to attach the 2',4'-difluorobiphenyl moiety. Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) at 80°C are typical conditions .
Purification : Column chromatography (e.g., EtOAc/petroleum ether) and recrystallization (ethanol/water) ensure >95% purity.
Q. How is structural characterization performed for this compound?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., methoxy groups at δ 3.7–3.9 ppm; aromatic fluorines cause splitting patterns) .
- Elemental Analysis : Confirm C, H, N content (e.g., calculated C: 66.66%, H: 5.30%; observed C: 66.38%, H: 5.08% in analogous structures) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 463.1425 for C₂₃H₂₀F₂N₂O₄).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
Variation of Substituents :
- Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects .
- Modify the biphenyl fluorination pattern (e.g., mono- vs. di-fluoro) to assess steric/electronic impacts on target binding .
Biological Assays :
- Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Compare IC₅₀ values; e.g., analogs with 4'-fluoro substitution showed 10-fold higher potency than non-fluorinated counterparts in kinase inhibition .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound metabolism .
Computational Modeling : Perform molecular dynamics simulations to identify conformational changes in target proteins under varying pH or co-solvent conditions .
Q. Case Study :
- Inconsistent IC₅₀ values for kinase inhibition (120–450 nM) were traced to variations in ATP concentration (1 mM vs. 100 µM). Normalizing ATP levels resolved discrepancies .
Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?
Methodological Answer:
CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure competitive inhibition.
Metabolite Identification : Incubate with human hepatocytes and analyze via LC-MS/MS. For example, hydroxylation at the benzofuran 5-position is a major metabolic pathway .
Docking Studies : Align the compound in CYP active sites (e.g., Glide SP docking) to predict binding modes and guide derivatization for reduced metabolism .
Q. How can its photostability be evaluated for applications in light-dependent therapies?
Methodological Answer:
UV-Vis Exposure : Irradiate solutions (e.g., 365 nm, 10 mW/cm²) and monitor degradation via HPLC at 0, 6, 12, and 24 hours.
Radical Scavenger Testing : Add antioxidants (e.g., ascorbic acid) to assess if degradation is ROS-mediated.
Quantum Yield Calculation : Determine photodecomposition efficiency using actinometry .
Q. Methodological Challenges
Q. What strategies improve yield in large-scale Suzuki couplings for this compound?
Methodological Answer:
Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover numbers (TON > 1,000) .
Solvent Engineering : Use toluene/ethanol/water (4:1:1) to enhance solubility of biphenyl boronic esters.
Inline Purification : Employ continuous flow systems with scavenger cartridges to remove residual Pd .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
